molecular formula C14H18O2 B13043184 (4-(Tert-butoxy)phenyl)(cyclopropyl)methanone

(4-(Tert-butoxy)phenyl)(cyclopropyl)methanone

Cat. No.: B13043184
M. Wt: 218.29 g/mol
InChI Key: JDYPEVCKMQCDSN-UHFFFAOYSA-N
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Description

(4-(Tert-butoxy)phenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol . This compound features a tert-butoxy group attached to a phenyl ring, which is further connected to a cyclopropyl methanone group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tert-butoxy)phenyl)(cyclopropyl)methanone typically involves the alkylation of a phenol derivative with tert-butyl chloride in the presence of a catalyst such as ferric chloride . The reaction is carried out in a solvent like ethylene dichloride at a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale, using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(Tert-butoxy)phenyl)(cyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-(Tert-butoxy)phenyl)(cyclopropyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Tert-butoxy)phenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Tert-butyl)phenyl)methanone
  • (4-(Tert-butoxy)phenyl)ethanone
  • (4-(Tert-butyl)phenyl)cyclopropylmethanol

Uniqueness

(4-(Tert-butoxy)phenyl)(cyclopropyl)methanone is unique due to the presence of both a tert-butoxy group and a cyclopropyl methanone group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

cyclopropyl-[4-[(2-methylpropan-2-yl)oxy]phenyl]methanone

InChI

InChI=1S/C14H18O2/c1-14(2,3)16-12-8-6-11(7-9-12)13(15)10-4-5-10/h6-10H,4-5H2,1-3H3

InChI Key

JDYPEVCKMQCDSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(=O)C2CC2

Origin of Product

United States

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